Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

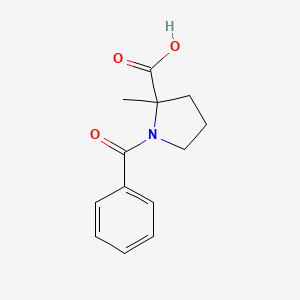

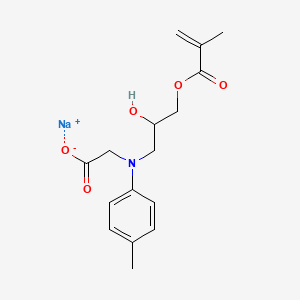

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt is a chemical compound with the molecular formula C16H20NNaO5 . It is also known by other names such as Surface Active Monomer NTG-GMA Sodium Salt, Sodium 2- (N- [2-hydroxy-3- (2-methylprop-2-enoyloxy)propyl]-4-methyl-anilino)acetate, and N- (2-Hydroxy-3- ( (2-Methyl-1-Oxo-2- Propenyl)Oxy)Propyl)-N-Tolyl Glycine Sodium Salt .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 0 . Other physical and chemical properties such as its melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Dental Materials : A study by Wang & Yamauchi (2022) found that a hydrolytically stable, ether-based primer containing Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt, exhibited compatibility with both methacrylate-based adhesives and ether-based adhesives. This primer showed improved dentin infiltration and bonding strength, suggesting its potential for developing dental restorative materials with extended service life.

Herbicide Research : Keeley, Thullen, & Carter (1987) compared the effectiveness of several herbicides, including glyphosate (which contains a similar glycine derivative), in controlling johnsongrass in cotton fields. Their research, published in Weed Science, showed that sethoxydim was more successful than glyphosate in protecting yields of cotton and reducing populations of rhizome johnsongrass over time.

Pharmacology : Naydenova et al. (2007) in their study published in Amino Acids synthesized α-ethyl-N-(phosphonomethyl) glycine and tested its cytotoxicity, clastogenic, and antiproliferative effects. This research contributes to understanding the potential pharmacological applications of glycine derivatives.

Chemical Synthesis : A study by Penso et al. (2003) in the European Journal of Organic Chemistry demonstrated the use of glycine derivatives in the chemoselective synthesis of arylsulfonamido esters, showcasing its application in organic synthesis.

Environmental Science : Malone et al. (2004) studied the transport of glyphosate and other herbicides through field lysimeters, as detailed in Journal of environmental quality. This study helps understand the environmental impact of herbicides containing glycine derivatives.

Safety and Hazards

properties

IUPAC Name |

sodium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5.Na/c1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONYCYHKPXRXCZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338048 |

Source

|

| Record name | N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133736-31-9 |

Source

|

| Record name | N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.